molecular formula C9H15NO B13150556 1-(1-Aminocyclohexyl)prop-2-en-1-one

1-(1-Aminocyclohexyl)prop-2-en-1-one

Cat. No.: B13150556
M. Wt: 153.22 g/mol
InChI Key: KJKKAPRRODTAEL-UHFFFAOYSA-N
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Description

1-(1-Aminocyclohexyl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO This compound is characterized by the presence of an aminocyclohexyl group attached to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclohexyl)prop-2-en-1-one typically involves the reaction of cyclohexanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and the progress is monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclohexyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(1-Aminocyclohexyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclohexyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-Aminocyclohexyl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(1-Aminocyclohexyl)propan-2-one: Similar structure but with a saturated propan-2-one moiety.

    1-(1-Aminocyclohexyl)but-2-en-1-one: Similar structure but with a longer carbon chain.

    1-(1-Aminocyclohexyl)prop-2-en-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1-aminocyclohexyl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-8(11)9(10)6-4-3-5-7-9/h2H,1,3-7,10H2

InChI Key

KJKKAPRRODTAEL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1(CCCCC1)N

Origin of Product

United States

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